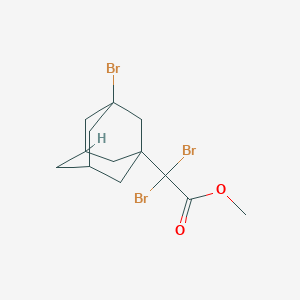![molecular formula C20H15FO3 B5503971 3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)
3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of fluorophenyl-fused chromenones encompasses the synthesis and investigation of their chemical and physical properties. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals, due to their unique structural features and functional groups.
Synthesis Analysis
Research has shown various methods for synthesizing furo[2,3-f]chromen-7-one derivatives. For example, a green, catalyst-free, and solvent-free synthesis method has been developed, highlighting the trend towards environmentally friendly chemical processes. This method involves a three-component reaction resulting in substituted functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones with excellent yields under microwave irradiation, showcasing the efficiency and sustainability of modern synthetic approaches (Kumar et al., 2015).
Molecular Structure Analysis
The molecular structure of related fluorophenyl chromenones has been characterized using techniques such as NMR, IR, and X-ray diffraction. The crystal structure analysis reveals detailed insights into the molecular geometry, including bond lengths, angles, and conformational arrangements, providing a foundation for understanding the chemical reactivity and properties of these compounds (Wera et al., 2012).
Aplicaciones Científicas De Investigación
Fluorescent Dyes and Sensors
Development of Fluorescent Dyes : Compounds similar to 3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one have been synthesized for use as fluorescent dyes. These compounds, like (1Z)-3-(alkylimino)-1-[(chromone-3-yl)methylene]-1,3-dihydro-9H-furo[3,4-b]chromen-9-one, exhibit strong blue emission properties in solution, making them useful in various scientific applications, such as bioimaging and chemical sensors (Teimouri, 2011).
Fluorescent Probe Development : Some derivatives of this compound have been designed as fluorescent probes, which are significant in the detection and analysis of certain metal ions. For instance, a study demonstrates the development of a coumarin-based fluorescent probe with good sensitivity towards Zn²⁺, indicating its potential in bio-imaging and environmental monitoring (Hu et al., 2014).
Synthesis of Derivatives and Analogues
Synthesis of Derivative Compounds : Research has been conducted on the synthesis of various derivatives and analogues of this compound. For example, the synthesis of 8-carbo substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and their thienoangelicin derivatives demonstrates the versatility and broad applications of these compounds in biomedical and chemical research (Olomola & Mphahlele, 2020).
Photoinduced Synthesis : An efficient method for the synthesis of polycyclic heteroaromatic coumarins, involving photoinduced dehydrogenative annulation, has been developed. This method expands the π-conjugation system of the compounds, resulting in strong fluorescence emissions, which could have implications in various scientific fields (Shi et al., 2018).
Biological and Medicinal Applications
Pharmacological Potential : Some derivatives of 3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one have been studied for their pharmacological potential. For instance, one novel flavonoid isolated from Millettia ovalifolia showed significant inhibition of carbonic anhydrase-II, suggesting potential use in treating various disorders including cystic fibrosis, glaucoma, and epilepsy (Rahman et al., 2015).
Antimicrobial Activity : Novel coumarin derivatives containing cyanopyridine and furan have been synthesized and shown to possess antimicrobial activity against several bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2017).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c1-10-8-16-18(11(2)12(3)20(22)24-16)19-17(10)15(9-23-19)13-4-6-14(21)7-5-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKNUSDSHMMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)
![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)
![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)
![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)
![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)
![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)
![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)
![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)